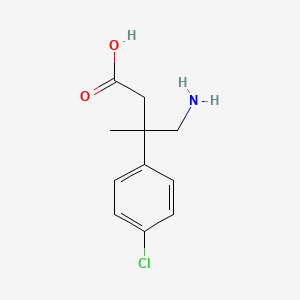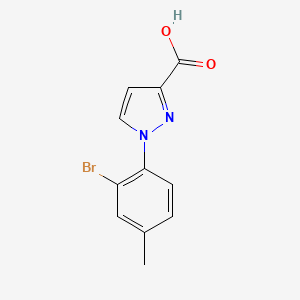
1-(2-Bromo-4-methylphenyl)-1h-pyrazole-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a bromine atom at the 2-position and a methyl group at the 4-position of the phenyl ring, which is attached to a pyrazole ring with a carboxylic acid group at the 3-position. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid typically involves the bromination of 4-methylphenyl derivatives followed by the formation of the pyrazole ring and subsequent carboxylation. One common method includes the use of N-bromosuccinimide (NBS) for the bromination step . The pyrazole ring can be formed through cyclization reactions involving hydrazine derivatives and α,β-unsaturated carbonyl compounds . The carboxylation step often involves the use of carbon dioxide under basic conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: The carboxylic acid group can be reduced to alcohols or other derivatives.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Hydrazine Derivatives: Used for the formation of the pyrazole ring.
Carbon Dioxide: Used for carboxylation reactions under basic conditions.
Major Products:
Substituted Pyrazoles: Formed through substitution reactions.
Carboxylic Acids and Aldehydes: Formed through oxidation reactions.
Alcohols and Derivatives: Formed through reduction reactions.
Scientific Research Applications
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazole ring play crucial roles in its reactivity and binding affinity to biological targets . The carboxylic acid group can form hydrogen bonds with target proteins, enhancing its binding specificity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
1-(2-Chloro-4-methylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(2-Bromo-4-ethylphenyl)-1H-pyrazole-3-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.
1-(2-Bromo-4-methylphenyl)-1H-pyrazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5-position of the pyrazole ring.
Uniqueness: The presence of the bromine atom at the 2-position and the methyl group at the 4-position of the phenyl ring, along with the carboxylic acid group at the 3-position of the pyrazole ring, gives 1-(2-Bromo-4-methylphenyl)-1H-pyrazole-3-carboxylic acid unique chemical and biological properties.
Properties
Molecular Formula |
C11H9BrN2O2 |
|---|---|
Molecular Weight |
281.10 g/mol |
IUPAC Name |
1-(2-bromo-4-methylphenyl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-2-3-10(8(12)6-7)14-5-4-9(13-14)11(15)16/h2-6H,1H3,(H,15,16) |
InChI Key |
DROHNCXELSSSRH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C=CC(=N2)C(=O)O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


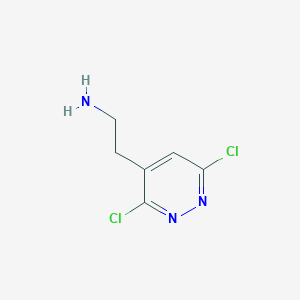
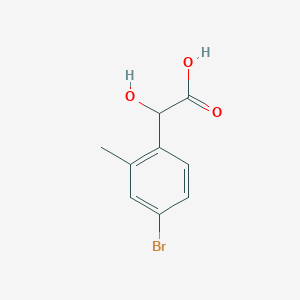

![2-[(4-Aminobenzoyl)amino]propanoic acid](/img/structure/B13542527.png)
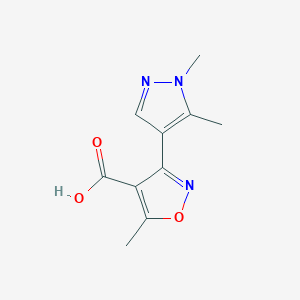

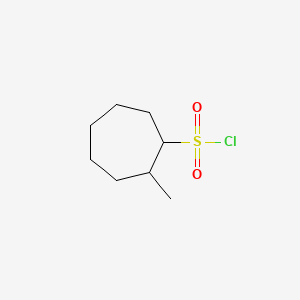

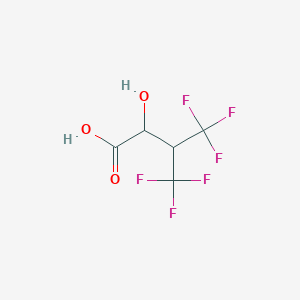
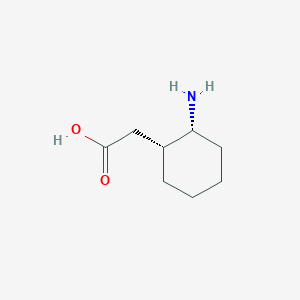
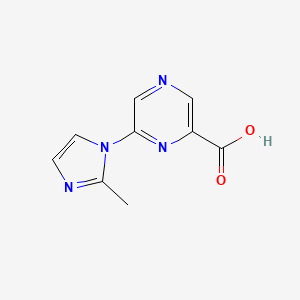
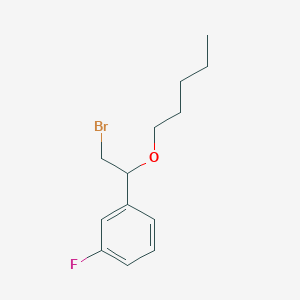
![2-[5-Chloro-2-(2-phenylethynyl)-1,3-thiazol-4-yl]aceticacid](/img/structure/B13542579.png)
